Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9(2)5-7(6)10/h6H,3-5H2,1-2H3 |
InChI Key |
ZGZAWOJUYUBZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrrolidine Core Formation
The pyrrolidine ring in Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is typically constructed via cyclocondensation reactions. A common approach involves reacting γ-keto esters with primary amines under acidic or basic conditions. For instance, pent-2-ynoic acid derivatives undergo cyclization with methylamine in tetrahydrofuran (THF) at 0–5°C, yielding the pyrrolidine skeleton with a ketone moiety at the 4-position . This method achieves 75–85% yields when catalyzed by Lewis acids such as zinc chloride (ZnCl₂), which accelerates imine formation and ring closure .
Alternative routes utilize chiral auxiliaries to enforce stereochemical control. Evans’ oxazolidinone-mediated cyclocondensation, conducted in dichloromethane (DCM) at −78°C, produces enantiomerically pure intermediates critical for pharmaceutical applications . Post-cyclization, the chiral auxiliary is cleaved via hydrolysis with aqueous HCl, recovering the pyrrolidine core with >99% enantiomeric excess (ee) .
Esterification and Protecting Group Dynamics
Esterification of the carboxylic acid intermediate is a critical step. Ethyl ester formation is typically achieved using ethyl chloroformate in the presence of a base such as triethylamine (TEA). Reactions in polar aprotic solvents like dimethylformamide (DMF) at 25°C for 12 hours provide 90–95% conversion . Competing side reactions, such as over-alkylation, are mitigated by maintaining stoichiometric control (1:1 molar ratio of acid to chloroformate) .
Protecting group strategies are essential for preventing unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect the pyrrolidine nitrogen, introduced via reaction with di-tert-butyl dicarbonate in THF . Deprotection is performed under acidic conditions (e.g., 4M HCl in dioxane) at 0°C to prevent racemization, yielding the free amine with >98% purity .
Catalytic Hydrogenation for Ketone Reduction
Selective reduction of the 4-ketone group to a hydroxyl or methylene moiety is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in ethanol under 50 psi H₂ at 25°C reduces the ketone to a secondary alcohol with 85% yield . For direct methylene formation, Wolff-Kishner conditions (hydrazine, NaOH, ethylene glycol, 150°C) are employed, though this method requires rigorous exclusion of oxygen to prevent decomposition .
Recent innovations leverage transfer hydrogenation using ammonium formate as a hydrogen donor. This approach, conducted in methanol with Pd/C at 80°C, achieves 92% yield while minimizing equipment costs associated with high-pressure systems .
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors (CFRs) enhance reaction consistency by ensuring precise temperature control (±1°C) and rapid mixing. For example, a CFR setup with a residence time of 30 minutes in THF at 50°C produces 12 kg/hour of this compound with 94% purity .
Solvent recovery systems are integrated to reduce waste. Distillation units reclaim THF and DMF with >99% efficiency, lowering production costs by 40% compared to batch processes .
Purification and Analytical Validation
Crude product purification is achieved through acid-base recrystallization. Dissolving the product in ethyl acetate (EtOAc) and washing with 1M NaOH removes acidic impurities, followed by crystallization from hexane/EtOAc (4:1) to yield 98% pure material . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | THF, ZnCl₂, 0°C, 6h | 85 | 95 | 12.50 |
| Continuous Flow | THF, CFR, 50°C, 30min | 94 | 98 | 8.20 |
| Catalytic Hydrogenation | Pd/C, H₂, EtOH, 25°C, 12h | 85 | 97 | 15.00 |
| Transfer Hydrogenation | Pd/C, NH₄HCO₂, MeOH, 80°C, 8h | 92 | 96 | 10.80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides, thioesters, and other ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is characterized by its molecular formula and a unique structure that contributes to its reactivity and utility in chemical reactions. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in drug design.
Medicinal Chemistry
1.1 Drug Development Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the production of Upadacitinib, a medication used to treat rheumatoid arthritis. The synthesis involves converting this compound into pyrrolidine derivatives that are crucial for the drug's efficacy .
1.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the pyrrolidine ring can enhance antibacterial activity against specific pathogens, making it a candidate for further exploration in antibiotic development .
Organic Synthesis
2.1 Synthetic Pathways
The compound is employed in various synthetic pathways due to its ability to undergo diverse chemical reactions. It can be transformed into other functionalized pyrrolidine derivatives through cyclization reactions and nitrogen protection strategies. These transformations are essential for creating complex molecules used in various applications .
2.2 Catalytic Applications
This compound has also been studied for its role as a catalyst or catalyst precursor in organic reactions. Its unique structure allows it to facilitate reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .
Case Study 1: Synthesis of Upadacitinib
A notable application of this compound is its role in synthesizing Upadacitinib. The process begins with the preparation of pyrrolidine derivatives from this compound, followed by multiple steps involving cyclization and reduction to yield the final product .
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pent-2-enamide | Pyrrolidine derivative |
| 2 | Reduction | Borane | Pyrrolidine carboxylic acid |
| 3 | Conversion | Hydrogenation | Upadacitinib |
Case Study 2: Antimicrobial Studies
In a study examining the antimicrobial properties of modified pyrrolidines derived from this compound, researchers found that certain derivatives exhibited significant activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone and ester functional groups play a crucial role in its binding affinity and reactivity. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site residues, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and physicochemical properties of pyrrolidine derivatives are highly dependent on substituent placement and functional groups. Below is a detailed comparison with structurally related compounds:
*Calculated based on Hill formula C₈H₁₃NO₄.
Crystallographic and Conformational Analysis
- The title compound’s lactam ring adopts a twist conformation (puckering amplitude Q = 0.45 Å, θ = 89.2°) when substituted with bulky groups (e.g., benzyl), as determined by Cremer-Pople coordinates .

- In contrast, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate exhibits reduced puckering (Q = 0.32 Å) due to steric constraints from dimethyl groups .
Biological Activity
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with both ketone and ester functional groups. Its molecular formula is , with a molecular weight of approximately 171.19 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may act as an enzyme inhibitor by forming covalent or non-covalent interactions with active site residues, thus modulating enzyme activity. For instance, it has been noted for its potential inhibitory effects on neuraminidase, an enzyme critical for viral replication .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has shown promise as an inhibitor of influenza virus neuraminidase, which is essential for the virus's ability to spread. Studies have quantified its cytopathogenic effects using assays such as the MTT uptake procedure .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess this capability .
- Enzyme Modulation : The structural features of the compound allow it to bind to various enzymes, potentially influencing biochemical pathways involved in inflammation and pain management, making it a candidate for drug development in analgesics and anti-inflammatory agents.
Case Studies
- Influenza Virus Inhibition : In a study investigating novel inhibitors of influenza virus neuraminidase, compounds structurally related to this compound were tested for their efficacy in reducing viral cytopathogenic effects. The results indicated that certain derivatives could significantly lower the effective concentration required to inhibit viral activity .
- Antimicrobial Screening : A comparative analysis of various pyrrolidine derivatives highlighted that those similar in structure to this compound exhibited varying degrees of antimicrobial activity against common pathogens, supporting its potential use in developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of substituted β-keto esters or Michael addition followed by intramolecular lactamization. Key parameters for optimization include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Temperature control : Maintaining 60–80°C during esterification to minimize side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should researchers focus on?
- Methodological Answer :
- NMR : Focus on δ 1.2–1.4 ppm (triplet, ester –CH₂CH₃), δ 3.0–3.5 ppm (multiplet, pyrrolidine N–CH₃), and δ 4.1–4.3 ppm (quartet, ester –OCH₂) .
- IR : Confirm carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (lactam C=O) .
- Mass Spectrometry : Base peak at m/z 199 (M⁺ – CH₂CH₃) and fragment ions at m/z 128 (pyrrolidone ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer :
- X-ray vs. NMR discrepancies : If NMR suggests a planar lactam ring while crystallography shows puckering, analyze torsional angles (e.g., Cremer-Pople parameters) to quantify ring distortion .
- Dynamic effects : Variable-temperature NMR can detect conformational flexibility missed in static crystal structures .
- Refinement protocols : Use SHELXL with TWIN/BASF commands to model disorder or pseudosymmetry in crystallographic data .
Q. What strategies are effective in designing experiments to elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic labeling : Introduce ¹³C at the carbonyl position to track nucleophilic attack pathways via 2D NMR .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediates (e.g., enolate formation) .
- Computational modeling : Perform DFT calculations (B3LYP/6-311++G**) to identify transition states and validate with experimental activation energies .
- Example : In pyrazolo[3,4-b]pyridine derivatives, deuterium exchange experiments confirmed a keto-enol tautomerism mechanism .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants to induce slow nucleation .
- Temperature gradients : Crystallize at 4°C to reduce thermal motion artifacts .
- Hydrogen-bond analysis : Utilize graph-set notation (e.g., C(6) chains) to identify packing motifs that stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

